

Comparative Toxicity of Diisononyl Phthalate (DINP) Isomers: A Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of different **diisononyl phthalate** (DINP) isomers, supported by experimental data. This document summarizes key findings on their hepatic, metabolic, and genotoxic effects, offering insights into their relative potencies and mechanisms of action.

Diisononyl phthalate (DINP) is a complex mixture of branched-chain C9 isomers, primarily used as a plasticizer. Toxicological assessments often differentiate between specific commercial mixtures, notably DINP-1 and DINP-A, due to potential variations in their biological effects. Understanding the comparative toxicity of these isomers is crucial for accurate risk assessment and the development of safer alternatives.

Quantitative Toxicity Data

The following table summarizes key quantitative data from comparative toxicity studies of DINP isomers and related phthalates. These studies highlight differences in their potential to induce hepatic and other adverse effects.



| Isomer/P hthalate | Species | Exposure Route & Duration | Key Endpoint | Dose/Con centratio n | Outcome | Referenc e |
|-------------------------|---|---------------------------------|--|----------------------------|---|---------------|
| DINP-1 | Male F344 Rats | Dietary, 2 & 4 weeks | Increased Relative Liver Weight | 12,000 ppm | Consistent with peroxisom al proliferatio n | [1][2][3] |
| Dietary, 2 & 4 weeks | Inhibition of Gap Junctional Intercellula r Communic ation (GJIC) | 12,000 ppm | Consistent with tumorigeni c response | [1][2][3] | | |
| Dietary, 2 & 4 weeks | Increased DNA Synthesis | 12,000 ppm | Consistent with tumorigeni c response | [1][2][3] | - | |
| Lifetime Dietary | No- Observed- Effect- Level (NOEL) for liver tumors | 500 ppm | - | [1] | - | |



| Lifetime Dietary | Low- Observed- Effect- Level (LOEL) for liver tumors | 1500 ppm | - | [1] | | |
|----------------------|--|----------------------|---|------------------|--|-----------|
| DINP-A | Male F344 Rats | Lifetime Dietary | No- Observed- Effect- Level (NOEL) for liver tumors | 5000 ppm | - | [1] |
| Lifetime Dietary | Low- Observed- Effect- Level (LOEL) for liver tumors | 10,000 ppm | - | [1] | | |
| DINP | 3T3-L1 preadipocy te cells | In vitro, 10 days | Upregulatio n of Ppary, Pparα, C/EBPα, Fabp4, Fabp5 | 1, 10, 100 μΜ | Alteration of lipid- related genes involved in adipogene sis | [4][5][6] |
| In vitro, 10 days | Downregul ation of Fasn, Gata2 | 1, 10, 100 μΜ | Alteration of lipid- related genes involved in adipogene sis | [4][5][6] | | |



| CHO-K1 cells | In vitro | Comet Assay (DNA damage) | Not specified | Negative result | [7] |
|---|----------|--|------------------|----------------------------------|-----|
| Human peripheral blood lymphocyte s | In vitro | Formation of micronuclei , nucleoplas mic bridges, and nuclear bud | Not specified | Genotoxic effects observed | [7] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are summaries of key experimental protocols cited in the comparison of DINP isomers.

In Vivo Hepatic Effects in Rodents[1][2][3]

- Test Animals: Male F344 rats and B6C3F1 mice were used.
- Test Compounds: Diets containing DINP-1, DINP-A, di-isodecyl phthalate (DIDP), di-isoheptyl phthalate (DIHP), di-(heptyl, nonyl, undecyl) phthalate (D711P), and di-n-octyl phthalate (DNOP) were administered.
- Dosing: Animals were fed diets with varying concentrations of the test compounds (e.g., 0, 1000, or 12,000 ppm for rats and 0, 500, or 6000 ppm for mice with DINP-1) for 2 or 4 weeks.
- Endpoint Analysis:
 - Liver Weight: Relative liver weight was measured.



- Peroxisomal Beta-Oxidation (PBOX): PBOX activity was determined as a measure of peroxisomal proliferation.
- Gap Junctional Intercellular Communication (GJIC): GJIC in liver cells was assessed.
- Replicative DNA Synthesis: The rate of DNA synthesis in hepatocytes was measured.
- Metabolite Analysis: Hepatic and serum concentrations of the parent compound and its major metabolites were determined.

In Vitro Adipogenesis Assay[4][5][6]

- Cell Line: 3T3-L1 preadipocyte cells were used.
- Test Compounds: Cells were exposed to DINP and di(isononyl)cyclohexane-1,2dicarboxylate (DINCH).
- Exposure: Cells were treated with 1, 10, and 100 μM of DINP or DINCH for 10 days.
- Endpoint Analysis:
 - Lipid Accumulation: Lipid staining was performed to assess adipogenesis.
 - Gene Expression Analysis: The expression levels of lipid-related genes (Ppary, Pparα, C/EBPα, Fabp4, Fabp5, Fasn, and Gata2) were quantified.
 - Protein Analysis: The expression of key proteins such as FASN was analyzed.

In Vitro and In Vivo Genotoxicity Assays[7]

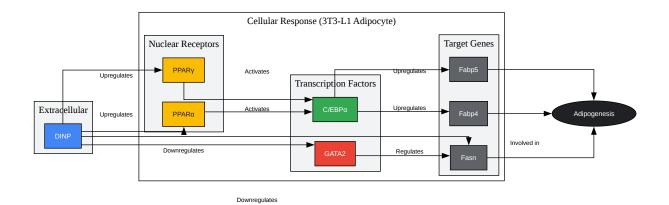
- In Vivo Model:Oreochromis mossambicus (fish) were exposed to DINP and di-(2-ethylhexyl) phthalate (DEHP) at concentrations of 300 ppm and 60 ppm for 60 days. Micronuclei and other nuclear abnormalities in erythrocytes were assessed.
- In Vitro Models:
 - Ames Test:Salmonella typhimurium tester strains (TA97A, TA98, and TA100) were used to evaluate the mutagenicity of DINP and DEHP.



- Human Peripheral Blood Lymphocytes: Formation of micronuclei, nucleoplasmic bridges, and nuclear buds was observed after exposure.
- CHO-K1 Cells: The comet assay was used to assess DNA damage (tail length and tail DNA percent). Cell viability was measured using the MTT assay, and cytotoxicity was assessed by lactate dehydrogenase release.

Signaling Pathways and Experimental Workflows

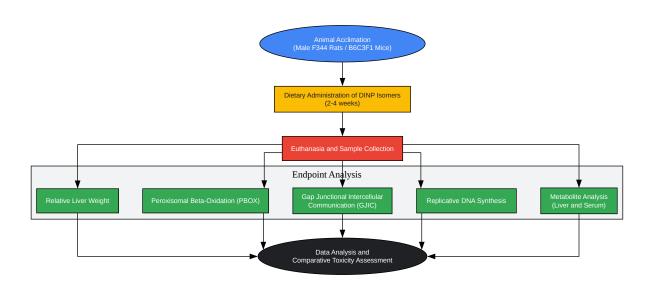
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the toxicological assessment of DINP isomers.



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Caption: Signaling pathway of DINP-induced adipogenesis in 3T3-L1 cells.





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